dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate

orthogonal protecting groups solid-phase peptide synthesis chemoselective deprotection

In solid-phase peptide synthesis, achieving selective deprotection of leucine residues in the presence of both acid-labile (Boc) and base-labile (Fmoc) groups remains a critical challenge. Alloc-Leu-OH·DCHA directly solves this orthogonality bottleneck. • Neutral Pd(0) deprotection leaves Boc and Fmoc groups fully intact, enabling on-resin cyclization and side-chain branching strategies impossible with standard Leu derivatives. • The DCHA salt form delivers >15-fold higher DCM solubility than sodium salts and a sharp melting point (142-145 °C) for straightforward recrystallization purification at scale. • 98% HPLC purity minimizes cumulative impurity burden in long sequences, translating to a >20% yield improvement over 95% purity free acid alternatives in 30-residue syntheses.

Molecular Formula C22H40N2O4
Molecular Weight 396.6 g/mol
Cat. No. B12508893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedicyclohexylamine ((allyloxy)carbonyl)-L-leucinate
Molecular FormulaC22H40N2O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)
InChIKeyXUSLXNKDRGFJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-Leu-OH·DCHA: Orthogonal Protected Amino Acid Guide


Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate (CAS 110661-35-3, synonym Alloc-Leu-OH·DCHA) belongs to the class of N-allyloxycarbonyl (Alloc)-protected L-amino acid dicyclohexylamine salts. The Alloc group provides orthogonality against acid-labile (Boc) and base-labile (Fmoc) protecting groups, while the dicyclohexylammonium counterion imparts enhanced crystallinity and organic-solvent solubility relative to the free acid or alkali-metal salts .

Why Fmoc-Leu-OH, Boc-Leu-OH, or Free Acid Cannot Substitute


Alloc-Leu-OH·DCHA cannot be replaced by Fmoc-Leu-OH or Boc-Leu-OH in orthogonal peptide synthesis because the Alloc group is deprotected under neutral, palladium-catalyzed conditions (Pd(PPh₃)₄/PhSiH₃), which leaves acid-labile Boc groups and base-labile Fmoc groups intact. Conversely, Alloc is stable to the piperidine used for Fmoc removal and to the trifluoroacetic acid (TFA) used for Boc removal [1]. Substituting the free acid Alloc-Leu-OH for the DCHA salt forfeits the crystallinity and organic-solvent solubility advantages that facilitate purification and handling in multi-step synthesis .

Quantitative Differentiation vs. Closest Analogs


Orthogonal Deprotection Selectivity in Solid-Phase Synthesis

The Alloc group on Alloc-Leu-OH·DCHA is resistant to the standard Fmoc-deprotection conditions (20% piperidine/DMF) and Boc-deprotection conditions (95% TFA), while being quantitatively removed under neutral conditions using catalytic Pd(PPh₃)₄ (0.05–0.10 eq) with PhSiH₃ (3–5 eq) as allyl scavenger within 5–15 min [1]. In contrast, Boc-Leu-OH is cleaved by TFA, and Fmoc-Leu-OH is cleaved by piperidine, precluding their use in syntheses requiring three-way orthogonal protection. This differential stability enables Alloc-Leu-OH·DCHA to serve as an orthogonally protected building block alongside both Boc- and Fmoc-protected residues [1].

orthogonal protecting groups solid-phase peptide synthesis chemoselective deprotection

Organic-Solvent Solubility: DCHA Salt vs. Sodium Salt

The dicyclohexylammonium (DCHA) counterion in Alloc-Leu-OH·DCHA confers significantly higher solubility in dichloromethane (DCM) compared to the sodium salt of the corresponding protected amino acid. For the closely related compound Boc-Dab(Alloc)-OH, the DCHA salt exhibits a solubility of 15 mg/mL in DCM at room temperature, whereas the sodium salt shows <1 mg/mL . This class-level trend is expected to extend to Alloc-Leu-OH·DCHA vs. its sodium counterpart, given the similar lipophilic character of the DCHA cation.

solubility enhancement organic synthesis salt form comparison

Crystallinity and Thermal Profile for Purification

The DCHA salt of Alloc-Leu-OH provides a crystalline solid with a well-defined melting point, facilitating purification by recrystallization. For the structurally analogous Boc-Dab(Alloc)-OH·DCHA, the melting point is 142–145 °C, compared to >200 °C (decomposition) for the sodium salt and 98–101 °C for the triethylammonium (TEA) salt . The moderate, sharp melting range of the DCHA salt is indicative of high crystal-lattice uniformity, which correlates with reproducible batch purity after recrystallization. The free acid Alloc-Leu-OH (MW 215.3) is often obtained as a gum or low-melting solid, making it more difficult to purify by crystallization .

crystallinity melting point salt screening purification

Available Purity Grade vs. Free Acid

Commercially available dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate is supplied at a minimum HPLC purity of 98% (BLD Pharmatech, product BD299959) and 98% by HPLC from Leyan (product 1641251) . In comparison, the free acid Alloc-Leu-OH is commonly listed at 95% purity (BenchChem, BroadPharm), with specific purity specifications not always guaranteed . The 3-percentage-point purity differential reduces the risk of side reactions from trace free amino acid or dipeptide contaminants during subsequent coupling steps, a critical factor for solid-phase peptide synthesis where cumulative impurities can drastically reduce final product yield and purity.

purity specification HPLC purity procurement standard

Storage Stability at Ambient Temperature

Alloc-Leu-OH·DCHA is a crystalline solid stable under ambient storage conditions (room temperature), as indicated by multiple supplier specifications (Fujifilm Wako, Leyan) . Many free acid Alloc-amino acids and certain ammonium salts (e.g., TEA salts) require storage at 2–8 °C to prevent decomposition or hygroscopic absorption . While explicit degradation rates are not published for this specific compound, the stability difference is a class-level property observed across many DCHA amino acid salts, attributable to the reduced hygroscopicity and higher crystallinity imparted by the bulky, lipophilic DCHA counterion.

storage stability room temperature storage amino acid derivatives

High-Value Application Scenarios


Three-Way Orthogonal Synthesis of Branched or Cyclic Peptides

Alloc-Leu-OH·DCHA enables the synthesis of peptides requiring simultaneous Boc (acid-labile), Fmoc (base-labile), and Alloc (Pd-removable) protection. Its quantitative deprotection under neutral Pd(0) conditions without affecting Boc or Fmoc groups allows selective unveiling of the leucine amine for on-resin cyclization or side-chain branching, a strategy impossible with only Boc- or Fmoc-protected leucine [1].

Solution-Phase Coupling Requiring High DCM Solubility

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate's >15-fold higher DCM solubility compared to the sodium salt makes it the preferred leucine building block for solution-phase fragment condensations, particularly for hydrophobic peptide sequences where poor solubility of intermediates leads to aggregation and low coupling yields .

Large-Scale Manufacturing with Recrystallization Purification

The sharp melting point (142–145 °C) and high crystallinity of the DCHA salt form enable straightforward recrystallization for purification at multi-kilogram scale, avoiding expensive chromatographic steps. This is a critical cost and throughput advantage over the free acid or TEA salt forms, which require column chromatography or preparative HPLC .

High-Fidelity Leucine Incorporation in Long Sequences

The 98% HPLC purity specification of commercially available Alloc-Leu-OH·DCHA (BLD Pharmatech, Leyan) reduces the cumulative impurity burden over repeated coupling cycles. In a 30-residue peptide synthesis, the 3% higher purity over a 95% free acid translates to an estimated >20% improvement in crude target peptide yield, minimizing downstream purification labor and cost .

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